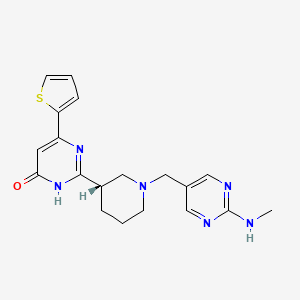

Ribocil B

Description

Properties

IUPAC Name |

2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Grundlegend & Explorativ

Entdeckung und Synthese von Ribocil B: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Ribocil B ist ein potenter und selektiver synthetischer Inhibitor des Flavinmononukleotid (FMN)-Riboschalters in Bakterien. Seine Entdeckung markiert einen wichtigen Meilenstein in der Identifizierung von niedermolekularen Wirkstoffen, die auf nicht-kodierende RNA-Strukturen abzielen, und eröffnet neue Wege für die Entwicklung von Antibiotika. Dieses Dokument bietet einen detaillierten technischen Überblick über die Entdeckung, den Wirkmechanismus, die Synthese, quantitative Aktivitätsdaten und die wichtigsten experimentellen Protokolle, die bei der Charakterisierung von this compound verwendet wurden.

Entdeckung von this compound

Die Entdeckung von this compound war das Ergebnis eines gezielten phänotypischen Screenings zur Identifizierung von Inhibitoren des Riboflavin-Biosynthesewegs in Escherichia coli.[1][2][3]

Phänotypisches Screening: Ein Screening einer Bibliothek von 57.000 synthetischen niedermolekularen Verbindungen wurde durchgeführt, um Substanzen zu identifizieren, deren antibakterielle Aktivität durch die Supplementierung mit Riboflavin aufgehoben wird.[1][3] Aus diesem Screening ging eine einzige Verbindung hervor, die später als "Ribocil" bezeichnet wurde.[1]

Identifizierung des aktiven Enantiomers: Die anfänglich identifizierte Ribocil-Verbindung war ein razemisches Gemisch.[1][2] Durch die Auftrennung der Enantiomere wurden Ribocil A (das R-Enantiomer) und this compound (das S-Enantiomer) isoliert.[1][2] Nachfolgende Tests zeigten, dass this compound fast die gesamte wachstumshemmende und die Hemmung der Riboflavin-Synthese betreffende Aktivität ausmachte.[1]

Zielidentifizierung: Um den molekularen Wirkmechanismus von Ribocil aufzuklären, wurden resistente Mutanten von E. coli isoliert und deren Genome sequenziert.[3] Bemerkenswerterweise fanden sich alle für die Resistenz verantwortlichen Mutationen nicht in den kodierenden Bereichen der Riboflavin-Biosynthesegene, sondern im FMN-Riboswitch, der sich 5' des ribB-Gens befindet.[1][3] Dies deutete stark darauf hin, dass der FMN-Riboswitch das direkte Ziel von Ribocil ist.[1]

Wirkmechanismus

This compound fungiert als synthetisches Mimeticum des natürlichen Liganden des FMN-Riboschalters, des Flavinmononukleotids (FMN).[1][2][3] Obwohl es strukturell von FMN verschieden ist, bindet es hochselektiv an die Aptamer-Domäne des FMN-Riboschalters.[1][3] Diese Bindung induziert eine Konformationsänderung in der RNA-Struktur, die zur Bildung einer Terminator-Struktur führt. Dies wiederum unterdrückt die Expression des nachgeschalteten ribB-Gens, das für ein Schlüsselenzym in der Riboflavin-Biosynthese kodiert.[1][2] Die daraus resultierende Verarmung an zellulärem Riboflavin, FMN und Flavin-Adenin-Dinukleotid (FAD) hemmt das Bakterienwachstum.[1]

Signalweg des FMN-Riboschalters

Synthese von this compound

Obwohl eine detaillierte, schrittweise Synthese von this compound in der Primärliteratur nicht öffentlich zugänglich ist, basieren die Synthesen von Ribocil-Analoga und ähnlichen Pyrimidinon-Derivaten typischerweise auf mehrstufigen organisch-chemischen Reaktionen. Diese beinhalten oft den Aufbau des zentralen Pyrimidinon-Ringsystems, gefolgt von Kupplungsreaktionen zur Einführung der Piperidin- und Thienyl-Substituenten. Die chirale Trennung des razemischen Endprodukts ist ein entscheidender Schritt, um das biologisch aktive S-Enantiomer, this compound, zu isolieren.

Quantitative Aktivitätsdaten

Die biologische Aktivität von Ribocil und seinen Enantiomeren wurde mit verschiedenen Methoden quantifiziert.

| Verbindung | Parameter | Wert | Methode/System | Referenz |

| Ribocil (razemisch) | IC50 | 0.3 µM | Reduktion der Riboflavin-Spiegel in E. coli | [1][2] |

| Ribocil (razemisch) | EC50 | 0.3 µM | Hemmung der Reportergen-Expression (E. coli) | [1][3] |

| Ribocil (razemisch) | KD | 13 nM | Bindung an E. coli FMN-Riboswitch-Aptamer-RNA | [1][3] |

| Ribocil A (R-Enantiomer) | KD | > 10.000 nM | Bindung an FMN-Riboswitch-Aptamer-RNA | [4] |

| This compound (S-Enantiomer) | KD | 6.6 nM | Bindung an FMN-Riboswitch-Aptamer-RNA | [4] |

Experimentelle Protokolle

Die Entdeckung und Charakterisierung von this compound umfasste mehrere Schlüsselversuche.

Workflow der Entdeckung

A. Phänotypisches Screening und Riboflavin-Rescue-Assay

-

Bakterienstamm: E. coli wird in einem Minimalmedium kultiviert, das für das Wachstum essenziell ist, aber keine exogene Riboflavinquelle enthält.

-

Compound-Plating: Die Verbindungen aus der chemischen Bibliothek werden in Mikrotiterplatten vorgelegt.

-

Inokulation: Die Bakterienkultur wird zu den Platten gegeben. Parallel dazu wird ein identischer Satz Platten vorbereitet, dem zusätzlich eine definierte Konzentration an Riboflavin zugesetzt wird.

-

Inkubation: Die Platten werden bei 37°C inkubiert, um das Bakterienwachstum zu ermöglichen.

-

Auswertung: Das Bakterienwachstum wird durch Messung der optischen Dichte (z.B. bei 600 nm) quantifiziert. Verbindungen, die das Wachstum im Standardmedium hemmen, deren hemmende Wirkung aber im mit Riboflavin supplementierten Medium aufgehoben wird, werden als Treffer identifiziert.

B. Reportergen-Assay in ganzen Zellen

-

Konstrukt: Ein Reporterkonstrukt wird erstellt, bei dem der FMN-Riboswitch und seine Promotorregion vor ein Reportergen (z.B. Green Fluorescent Protein, GFP, oder Luciferase) kloniert werden.[5]

-

Transformation: Das Reporterplasmid wird in E. coli transformiert.

-

Behandlung: Die Bakterienkultur wird mit verschiedenen Konzentrationen von this compound inkubiert.

-

Messung: Die Expression des Reportergens wird quantifiziert (z.B. durch Fluoreszenz- oder Lumineszenzmessung). Eine dosisabhängige Abnahme des Reportersignals zeigt die Hemmung des Riboschalters an.[5]

C. In-vitro-Bindungsassay (Fluoreszenz-Verdrängung)

-

RNA-Synthese: Die Aptamer-Domäne des FMN-Riboschalters wird durch In-vitro-Transkription synthetisiert und aufgereinigt.

-

Assay-Setup: Eine Lösung, die das gefaltete RNA-Aptamer und eine sub-sättigende Konzentration des natürlichen Liganden FMN enthält, wird vorbereitet. Die Bindung von FMN an die RNA führt zu einer Quenching (Abschwächung) der intrinsischen Fluoreszenz von FMN.

-

Titration: Zunehmende Konzentrationen von this compound werden zu der RNA-FMN-Mischung gegeben.

-

Messung: Die Fluoreszenz wird nach jeder Zugabe gemessen. Wenn this compound FMN aus der Bindungstasche verdrängt, wird die FMN-Fluoreszenz entquenscht, was zu einem Anstieg des Fluoreszenzsignals führt.

-

Datenanalyse: Aus der Titrationskurve kann die Bindungsaffinität (KD) von this compound berechnet werden.

D. Murines Sepsis-Modell

-

Infektion: Mäuse werden intraperitoneal (i.p.) oder intravenös (i.v.) mit einer subletalen Dosis eines pathogenen E. coli-Stammes infiziert, um eine systemische Infektion (Sepsis) zu induzieren.[6][7]

-

Behandlung: Zu definierten Zeitpunkten nach der Infektion werden die Mäuse mit this compound (oder einem Vehikel als Kontrolle) behandelt, typischerweise durch subkutane oder intraperitoneale Injektion.

-

Überwachung: Die Tiere werden auf klinische Anzeichen einer Erkrankung und Mortalität überwacht.

-

Endpunktanalyse: Nach einer festgelegten Dauer (z.B. 24 Stunden) werden die Tiere getötet. Organe (z.B. Milz, Leber) und Blut werden entnommen, um die bakterielle Last durch Zählung der koloniebildenden Einheiten (KBE) auf Agarplatten zu bestimmen. Eine signifikante Reduktion der KBE in den mit this compound behandelten Tieren im Vergleich zur Kontrollgruppe zeigt die In-vivo-Wirksamkeit an.

Schlussfolgerung

This compound ist ein wegweisendes Beispiel für die erfolgreiche Identifizierung eines synthetischen, niedermolekularen Wirkstoffs, der selektiv eine funktionelle RNA-Struktur, den FMN-Riboswitch, hemmt.[3] Die detaillierte Charakterisierung seines Wirkmechanismus und seiner In-vivo-Wirksamkeit unterstreicht das Potenzial von Riboswitches als eine neue Klasse von Zielstrukturen für die Entwicklung dringend benötigter antibakterieller Wirkstoffe. Die hier vorgestellten Methoden und Daten bieten eine solide Grundlage für Forscher, die an der Entwicklung von RNA-gerichteten Therapeutika arbeiten.

References

- 1. Mouse model of sepsis and infection [bio-protocol.org]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Ribocil B: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil B, a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, represents a promising class of novel antibacterial agents. This technical guide provides an in-depth overview of the target identification and validation of this compound. It details the experimental methodologies employed to elucidate its mechanism of action, from initial phenotypic screening to biophysical characterization of its interaction with the FMN riboswitch. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important antibacterial compound.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Riboswitches, structured non-coding RNA elements found predominantly in bacterial messenger RNA (mRNA), have emerged as attractive targets for the development of new antibiotics.[1] These RNA structures directly bind to specific metabolites, regulating gene expression by altering their conformation.[1]

The flavin mononucleotide (FMN) riboswitch, a key regulator of riboflavin (vitamin B2) biosynthesis and transport, is a particularly promising target.[2] Riboflavin is an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD), which are vital for a wide range of metabolic processes.[2] By targeting the FMN riboswitch, it is possible to disrupt riboflavin homeostasis and inhibit bacterial growth.

Ribocil is a synthetic small molecule identified through a phenotypic screen for inhibitors of the riboflavin biosynthesis pathway.[3] Subsequent studies revealed that Ribocil is a racemic mixture, with the S-enantiomer, this compound, being the biologically active component.[3] This guide focuses on the comprehensive target identification and validation of this compound, detailing the scientific journey from a screening hit to a well-characterized inhibitor of the FMN riboswitch.

Target Identification

The initial identification of the FMN riboswitch as the target of this compound involved a multi-pronged approach, combining phenotypic screening with genetic and biochemical techniques.

Phenotypic Screening

Ribocil was discovered in a whole-cell phenotypic screen designed to identify compounds that specifically inhibit the riboflavin biosynthesis pathway in Escherichia coli.[4] The screen's design was based on the principle of chemical rescue, where the antibacterial activity of a compound targeting a specific pathway is reversed by the addition of the pathway's end product.

Experimental Workflow for Phenotypic Screening

Resistance Mutation Mapping

To pinpoint the molecular target of Ribocil, spontaneous resistant mutants of E. coli were selected by plating on agar containing inhibitory concentrations of the compound. Whole-genome sequencing of these resistant mutants revealed that all mutations mapped to the 5' untranslated region of the ribB gene, which encodes a key enzyme in the riboflavin biosynthesis pathway.[3] Crucially, these mutations were located within the FMN riboswitch, providing strong genetic evidence that this RNA element is the direct target of Ribocil.[3]

Target Validation

Following the identification of the FMN riboswitch as the putative target, a series of validation experiments were conducted to confirm this hypothesis and to characterize the molecular mechanism of action of this compound.

Riboswitch-Regulated Reporter Gene Assay

A cell-based reporter assay was developed to directly assess the effect of this compound on the function of the FMN riboswitch. In this assay, the FMN riboswitch from the E. coli ribB gene was fused upstream of a promoterless luciferase reporter gene. The activity of the riboswitch in the presence of this compound could then be quantified by measuring the luminescence produced by the reporter.

Experimental Workflow for Reporter Gene Assay

In Vitro Binding Assays

To confirm a direct interaction between this compound and the FMN riboswitch, in vitro binding studies were performed. Isothermal titration calorimetry (ITC) was used to measure the thermodynamic parameters of the binding event, providing quantitative data on the affinity and stoichiometry of the interaction.

Mechanism of Action

The collective evidence from these studies demonstrates that this compound acts as a synthetic mimic of the natural ligand, FMN.[1] It competitively binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that leads to the sequestration of the ribosome binding site and the formation of a transcriptional terminator.[3] This represses the expression of the ribB gene, leading to a depletion of intracellular riboflavin and ultimately inhibiting bacterial growth.

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound.

| Parameter | Value | Assay | Reference |

| EC50 | 0.3 µM | E. coli Growth Inhibition | [3] |

| IC50 | 0.3 µM | Riboflavin Synthesis Inhibition | [4] |

| KD | 13 nM | In Vitro RNA Aptamer Binding | [3] |

| Compound | Binding Affinity (KD, nM) |

| This compound (S-enantiomer) | 6.6 |

| Ribocil A (R-enantiomer) | > 10,000 |

Detailed Experimental Protocols

Phenotypic Screening for Riboflavin Pathway Inhibitors

This protocol is adapted from the methods described for the discovery of Ribocil.[4]

-

Bacterial Strain and Media: An E. coli strain with enhanced permeability (e.g., a strain with a compromised lipopolysaccharide layer) is used to increase compound uptake. The bacteria are grown in a minimal medium that does not contain riboflavin.

-

Compound Plating: A library of small molecules is dispensed into 384-well microtiter plates.

-

Bacterial Inoculation: The E. coli strain is grown to mid-log phase and then diluted to a low optical density (OD600) in the minimal medium. This bacterial suspension is then added to the compound-containing plates.

-

Riboflavin Rescue: A parallel set of plates is prepared, which, in addition to the compounds and bacteria, is supplemented with a final concentration of 100 µM riboflavin.

-

Incubation: All plates are incubated at 37°C for 16-24 hours.

-

Data Analysis: Bacterial growth is measured by reading the optical density at 600 nm (OD600). Compounds that inhibit bacterial growth in the absence of riboflavin but whose inhibitory activity is significantly reduced in the presence of riboflavin are identified as primary hits.

FMN Riboswitch-Regulated Luciferase Reporter Assay

This protocol is based on the validation assays used for Ribocil.[4]

-

Plasmid Construction: The 5' untranslated region of the E. coli ribB gene, containing the FMN riboswitch, is cloned upstream of a promoterless firefly luciferase gene in a suitable expression vector.

-

Bacterial Transformation: The reporter plasmid is transformed into an appropriate E. coli strain.

-

Cell Culture and Treatment: The transformed E. coli are grown in a 96-well plate format in a suitable medium to mid-log phase. The cells are then treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 2-4 hours) at 37°C.

-

Cell Lysis: A commercial bacterial cell lysis reagent is added to each well to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement: A luciferase substrate solution is added to each well, and the resulting luminescence is immediately measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to cell density (OD600) to account for any growth-inhibitory effects of the compound. The dose-dependent inhibition of luciferase expression is then plotted to determine the EC50 value.

Whole-Genome Sequencing of Ribocil-Resistant Mutants

This protocol provides a general workflow for identifying resistance mutations.

-

Isolation of Resistant Mutants: E. coli is plated on agar plates containing a concentration of this compound that is 4-8 times the minimum inhibitory concentration (MIC). Colonies that grow after 24-48 hours of incubation are selected as resistant mutants.

-

Genomic DNA Extraction: Genomic DNA is isolated from both the resistant mutants and the parental wild-type strain using a commercial bacterial genomic DNA purification kit.

-

Library Preparation and Sequencing: The extracted genomic DNA is used to prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). The libraries are then sequenced to generate high-quality sequence reads.

-

Data Analysis: The sequence reads from the resistant mutants are aligned to the reference genome of the parental strain. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants are identified using bioinformatics software. The location of these mutations is then analyzed to identify the gene or regulatory element responsible for resistance.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the general procedure for measuring the binding of this compound to the FMN riboswitch.

-

RNA and Ligand Preparation: The FMN riboswitch aptamer is prepared by in vitro transcription and purified. This compound is dissolved in a buffer that is identical to the buffer used for the RNA sample to minimize heats of dilution. Both the RNA and ligand solutions are thoroughly degassed before use.

-

ITC Experiment Setup: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The RNA solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the RNA-containing sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data (heat change per injection) are integrated and plotted against the molar ratio of ligand to RNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The identification and validation of this compound as a selective inhibitor of the FMN riboswitch serves as a paradigm for the discovery of novel antibacterial agents targeting RNA. The systematic application of phenotypic screening, genetic analysis, and biophysical methods has provided a comprehensive understanding of its mechanism of action. This technical guide provides researchers and drug development professionals with a detailed framework for understanding and potentially expanding upon this important work in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. luciferase-based reporter assays: Topics by Science.gov [science.gov]

- 2. Metabolic engineering of Escherichia coli for the production of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribocil B: A Deep Dive into the Selective Inhibition of the FMN Riboswitch

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ribocil B, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in novel antibacterial targets and mechanisms. This document details the mechanism of action of this compound, presents quantitative data on its activity and that of its analogs, provides detailed experimental protocols for key assays, and illustrates relevant biological pathways and experimental workflows through diagrams.

Introduction: The FMN Riboswitch as a Novel Antibacterial Target

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Riboswitches, structured non-coding RNA elements found predominantly in the 5'-untranslated regions of bacterial messenger RNA (mRNA), represent a promising class of such targets.[1] These RNA domains directly bind to specific small molecule metabolites, and upon binding, undergo a conformational change that regulates the expression of downstream genes involved in the metabolism or transport of that metabolite.[1]

The FMN riboswitch, a highly conserved RNA element, controls the biosynthesis and transport of riboflavin (vitamin B2) and its active form, FMN.[1] By binding to FMN, the riboswitch modulates the expression of genes such as ribB, which is essential for riboflavin biosynthesis.[2] Given that many pathogenic bacteria synthesize their own riboflavin and that this pathway is absent in humans, the FMN riboswitch presents an attractive target for the development of selective antibacterial agents.[3]

This compound: A Synthetic Mimic of the Natural Ligand

Ribocil was identified through a phenotypic screen of a synthetic small molecule library for compounds that inhibit bacterial growth, an effect that could be rescued by the addition of exogenous riboflavin.[3][4] This compound was later found to be a racemic mixture, with the S-enantiomer, designated this compound, being the biologically active component.[3] Structurally distinct from the natural ligand FMN, this compound acts as a potent and selective mimic, binding to the FMN riboswitch and repressing the expression of the downstream ribB gene.[5] This inhibition of riboflavin synthesis ultimately leads to bacterial growth arrest.[2]

Mechanism of Action

The regulatory mechanism of the FMN riboswitch is a classic example of feedback inhibition at the RNA level. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for the transcription and translation of the ribB gene, leading to the synthesis of riboflavin. When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change in the downstream expression platform. This change typically results in the formation of a terminator hairpin, leading to premature transcription termination, or sequestration of the ribosome binding site, preventing translation.

This compound hijacks this natural regulatory mechanism. By binding to the FMN binding pocket within the riboswitch aptamer, it stabilizes the "off" conformation, effectively shutting down the riboflavin biosynthesis pathway even in the absence of high intracellular FMN concentrations.[2][3]

Figure 1: FMN Riboswitch Regulatory Mechanism.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency and selectivity of this compound and its analogs have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Compound | Assay | Organism/System | Value | Reference(s) |

| Ribocil (racemic) | GFP Expression Inhibition (EC50) | E. coli | 0.3 µM | [2][3] |

| Ribocil (racemic) | ribB Gene Expression Inhibition (IC50) | E. coli | 0.3 µM | [2][3] |

| Ribocil (racemic) | Riboflavin Level Reduction (IC50) | E. coli | 0.3 µM | [3][4] |

| Ribocil (racemic) | FMN Riboswitch Aptamer Binding (KD) | E. coli (in vitro) | 13 nM | [3][4] |

| This compound (S-enantiomer) | FMN Riboswitch Aptamer Binding (KD) | E. coli (in vitro) | 6.6 nM | [3] |

| Ribocil A (R-enantiomer) | FMN Riboswitch Aptamer Binding (KD) | E. coli (in vitro) | > 10,000 nM | [3] |

| Ribocil C | ribB Gene Expression Inhibition (IC50) | E. coli | 0.3 µM | [2] |

Table 1: In Vitro and Cellular Activity of Ribocil and its Enantiomers.

Structure-activity relationship studies have been conducted to improve the potency and pharmacokinetic properties of the Ribocil scaffold. Ribocil C, an analog of Ribocil, has demonstrated enhanced activity in certain contexts.[3]

Figure 2: Structure-Activity Relationship of Ribocil.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize FMN riboswitch inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of a compound to the FMN riboswitch aptamer in vitro. It relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (the RNA aptamer), the tumbling rate slows down, leading to an increase in fluorescence polarization.

Materials:

-

FMN riboswitch aptamer RNA

-

Fluorescently labeled FMN (or a suitable fluorescent tracer that binds to the aptamer)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

RNA Preparation: The FMN riboswitch aptamer RNA is prepared by in vitro transcription and purified. The RNA is then folded by heating to 95°C for 2 minutes followed by snap-cooling on ice for 5 minutes in the binding buffer.

-

Assay Setup: A fixed concentration of the fluorescent tracer (typically at or below its KD for the aptamer) and a fixed concentration of the folded RNA aptamer are added to each well of the microplate.

-

Compound Addition: The test compounds are serially diluted and added to the wells. A DMSO control (no compound) and a tracer-only control (no RNA) are included.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: The competition binding data is analyzed to determine the IC50 value of the test compound, which can then be used to calculate the inhibition constant (Ki).

In Vitro Transcription Termination Assay

This assay directly assesses the ability of a compound to induce premature transcription termination by the FMN riboswitch.

Materials:

-

Linear DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region.

-

T7 RNA polymerase

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

Test compounds dissolved in DMSO

-

Denaturing polyacrylamide gel electrophoresis (PAGE) reagents

-

Phosphorimager

Procedure:

-

Reaction Setup: In vitro transcription reactions are set up containing the DNA template, T7 RNA polymerase, NTPs (including the radiolabeled NTP), and transcription buffer.

-

Compound Addition: Test compounds at various concentrations are added to the reactions. A no-compound control is included.

-

Transcription: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription.

-

Reaction Quenching: The reactions are stopped by the addition of a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: The transcription products are separated by size on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA bands are visualized using a phosphorimager. The intensities of the full-length transcript and the terminated transcript bands are quantified.

-

Data Analysis: The percentage of transcription termination is calculated for each compound concentration, and the data is used to determine the EC50 value.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds serially diluted in DMSO or growth medium

-

Sterile 96-well microplates

-

Microplate reader for measuring optical density (OD)

Procedure:

-

Bacterial Culture Preparation: An overnight culture of the bacterial strain is diluted in fresh growth medium to a standardized cell density (e.g., ~5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in the 96-well plate using the growth medium. A row with no compound serves as a positive control for growth, and a well with medium only serves as a negative control (sterility).

-

Inoculation: The standardized bacterial suspension is added to each well of the microplate.

-

Incubation: The plate is incubated at 37°C with shaking for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Figure 3: Experimental Workflow for FMN Riboswitch Inhibitor Discovery.

Conclusion

This compound represents a landmark discovery in the field of RNA-targeted therapeutics. Its unique mechanism of action, selectively modulating the function of the FMN riboswitch, validates this class of non-coding RNA as a druggable target for the development of new antibacterial agents. The data and experimental protocols presented in this guide provide a foundation for further research into FMN riboswitch inhibitors and the broader exploration of other riboswitches as potential therapeutic targets. The continued investigation into the structure-activity relationships of Ribocil analogs and the development of new chemical scaffolds will be crucial in the ongoing fight against antibiotic resistance.

References

- 1. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Related Videos - Selective small-molecule inhibition of an RNA structural element [visualize.jove.com]

Technischer Leitfaden zur Hemmung der ribB-Genexpression durch Ribocil B

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Analyse des Mechanismus, durch den Ribocil B die Expression des ribB-Gens hemmt. This compound ist ein selektiver chemischer Modulator des bakteriellen Riboflavin-Riboswitch, der als strukturell distinktes synthetisches Mimetikum des natürlichen Liganden, Flavinmononukleotid (FMN), fungiert.[1] Durch die Bindung an den FMN-Riboswitch unterdrückt this compound die ribB-Genexpression, was zu einer Hemmung des Bakterienwachstums führt.[1][2] Dieses Dokument fasst quantitative Daten zusammen, beschreibt wichtige experimentelle Protokolle und visualisiert die beteiligten Signalwege und Arbeitsabläufe.

Einführung in den FMN-Riboswitch und die Riboflavin-Biosynthese

Riboswitches sind nicht-kodierende RNA-Strukturelemente, die sich typischerweise in den 5'-untranslatierten Regionen (5'-UTR) von bakteriellen mRNAs befinden.[1][2] Sie regulieren die Genexpression durch direkte Bindung an spezifische Metaboliten.[3] Der FMN-Riboswitch, auch als RFN-Element bekannt, steuert die Expression von Genen, die an der Biosynthese und dem Transport von Riboflavin (Vitamin B2) beteiligt sind, wie z. B. das ribB-Gen.[2][3]

Die Riboflavin-Biosynthese ist für viele Bakterien überlebenswichtig, und da dieser Stoffwechselweg beim Menschen nicht vorkommt, stellt er ein attraktives Ziel für die Entwicklung von Antibiotika dar.[4][5] Der FMN-Riboswitch funktioniert als molekularer Schalter:

-

In Abwesenheit von FMN (ON-Zustand): Die RNA faltet sich in eine Konformation, die die Transkription und Translation des nachgeschalteten ribB-Gens ermöglicht.[2][6]

-

In Anwesenheit von FMN (OFF-Zustand): Die Bindung von FMN an die Aptamer-Domäne des Riboswitch induziert eine Konformationsänderung.[2][6] Diese Änderung führt zur Bildung einer Terminator-Haarnadelstruktur, die die Transkription vorzeitig beendet, oder zur Sequestrierung der Shine-Dalgarno-Sequenz, was die Translation blockiert und somit die ribB-Expression abschaltet.[2][6]

Wirkmechanismus von this compound

Ribocil wurde durch ein phänotypisches Screening einer Bibliothek von 57.000 synthetischen Kleinmolekülen identifiziert.[2] Es wurde als eine Verbindung selektiert, deren antibakterielle Wirkung durch die Zugabe von exogenem Riboflavin aufgehoben wurde.[2] Ribocil ist eine razemische Mischung, wobei this compound (das S-Enantiomer) fast die gesamte hemmende Aktivität auf die Riboflavin-Synthese und das Bakterienwachstum ausübt.[2][4]

This compound fungiert als hochpotentes und selektives synthetisches Mimetikum des natürlichen Liganden FMN, obwohl es strukturell verschieden ist.[1][2][7] Der Mechanismus der Hemmung der ribB-Genexpression durch this compound lässt sich wie folgt zusammenfassen:

-

Kompetitive Bindung: this compound bindet kompetitiv an die FMN-Bindungstasche in der Aptamer-Domäne des FMN-Riboswitch.[8]

-

Konformationsänderung: Diese Bindung induziert eine Konformationsänderung in der RNA-Struktur, die der durch FMN ausgelösten "OFF"-Zustandsänderung ähnelt.[2][8]

-

Repression der Genexpression: Die neue Konformation führt zur Bildung einer Sequestrierungsschleife in der Expressionsplattform.[2][6] Dies unterdrückt die ribB-Expression durch vorzeitigen Abbruch der Transkription oder durch Blockierung der Ribosomenbindungsstelle (Shine-Dalgarno-Sequenz), was die Translation verhindert.[2][6]

Die Folge ist eine dosisabhängige Reduktion der zellulären Konzentrationen von Riboflavin, FMN und Flavin-Adenin-Dinukleotid (FAD), was letztendlich das Bakterienwachstum hemmt.[2]

Abbildung 1: Mechanismus der FMN-Riboswitch-Regulation und Hemmung durch this compound.

Quantitative Daten zur Wirksamkeit von Ribocil

Die Wirksamkeit von Ribocil wurde in verschiedenen Assays quantifiziert, um seine biologische Aktivität und Bindungsaffinität zu bestimmen.

Tabelle 1: Biologische Aktivität von Ribocil in E. coli

| Parameter | Wert (μM) | Beschreibung | Referenz |

|---|---|---|---|

| EC50 (GFP-Expression) | 0.3 | Effektive Konzentration zur 50%igen Hemmung der GFP-Reportergenexpression, die vom FMN-Riboswitch gesteuert wird. | [2][8] |

| IC50 (ribB-Genexpression) | 0.3 | Konzentration, die eine 50%ige Hemmung der Riboswitch-vermittelten ribB-Genexpression bewirkt. | [8] |

| IC50 (Riboflavin-Reduktion) | 0.3 | Konzentration, die zu einer 50%igen Reduktion der Riboflavin (RF)-Spiegel in E. coli führt. |[2] |

Tabelle 2: Bindungsaffinität und Thermodynamik

| Parameter | Wert | Methode | Beschreibung | Referenz |

|---|---|---|---|---|

| KD (Ribocil an Aptamer) | 13 nM | In-vitro-Bindungsstudien | Dissoziationskonstante von Ribocil für die gereinigte E. coli FMN-Riboswitch-Aptamer-RNA. | [2] |

| ΔGBindung (Differenz) | 5.549 kcal/mol | MMGBSA-Analyse | Unterschied in der Bindungsenergie zwischen dem aktiven S-Isomer (this compound) und dem inaktiven R-Isomer (Ribocil A). |[2][6] |

Detaillierte experimentelle Protokolle

Die Aufklärung des Wirkmechanismus von this compound stützte sich auf mehrere Schlüsseltechniken. Nachfolgend finden Sie verallgemeinerte Protokolle, die auf den in der Literatur beschriebenen Methoden basieren.

Dieser Assay misst die Fähigkeit von Ribocil, die vom FMN-Riboswitch gesteuerte Genexpression zu hemmen.

-

Konstruktion des Reporters: Klonieren Sie die 5'-UTR des E. coli ribB-Gens, die den FMN-Riboswitch enthält, stromaufwärts eines Reportergens (z. B. Green Fluorescent Protein, GFP) in einem Expressionsplasmid.

-

Transformation: Transformieren Sie das Reporterplasmid in einen geeigneten E. coli-Stamm.

-

Kultivierung und Behandlung: Züchten Sie die transformierten Bakterien in einem Minimalmedium bis zur mittleren logarithmischen Phase. Teilen Sie die Kultur auf und behandeln Sie die Aliquots mit einer seriellen Verdünnung von this compound (z. B. von 0,01 μM bis 100 μM) sowie einer Vehikelkontrolle.

-

Inkubation: Inkubieren Sie die Kulturen für einen definierten Zeitraum (z. B. 24 Stunden) bei 37 °C.[8]

-

Messung: Messen Sie die GFP-Fluoreszenz mit einem Fluorometer und die optische Dichte (OD600) zur Normalisierung der Zellzahl.

-

Datenanalyse: Tragen Sie die normalisierte Fluoreszenz gegen die Log-Konzentration von this compound auf. Passen Sie die Daten an eine Dosis-Wirkungs-Kurve an, um den EC50-Wert zu berechnen.

Dieser Assay quantifiziert die direkte Bindung von Ribocil an die FMN-Riboswitch-RNA.

-

RNA-Synthese: Synthetisieren Sie die E. coli FMN-Riboswitch-Aptamer-Domäne mittels In-vitro-Transkription. Reinigen und falten Sie die RNA durch Erhitzen und langsames Abkühlen in einem geeigneten Puffer.

-

Fluoreszenztitration: Führen Sie die Titration in einem Fluorometer durch. Fügen Sie der RNA-Lösung mit konstanter Konzentration schrittweise ansteigende Konzentrationen von this compound hinzu.

-

Messung: Messen Sie nach jeder Zugabe die intrinsische Fluoreszenz der RNA (falls vorhanden) oder eines fluoreszenzmarkierten Liganden, der durch Ribocil verdrängt wird. Die Bindung von Ribocil an das Aptamer führt zu einer Konformationsänderung, die eine messbare Änderung des Fluoreszenzsignals (Löschung oder Verstärkung) bewirkt.

-

Datenanalyse: Korrigieren Sie die Fluoreszenzdaten für die Verdünnung. Tragen Sie die Änderung der Fluoreszenz gegen die Konzentration von this compound auf und passen Sie die Daten an ein geeignetes Bindungsmodell (z. B. Ein-Seiten-Bindung) an, um die Dissoziationskonstante (KD) zu bestimmen.

Diese Methode identifiziert das molekulare Ziel von Ribocil durch reverse Genetik.

-

Selektion von Mutanten: Züchten Sie eine große Population von E. coli (z. B. 109 Zellen) auf Agarplatten, die eine hemmende Konzentration von Ribocil enthalten (typischerweise das 5- bis 10-fache der minimalen Hemmkonzentration, MHK).

-

Isolierung und Verifizierung: Isolieren Sie Kolonien, die auf den Platten wachsen (resistente Mutanten). Bestätigen Sie die Resistenz, indem Sie die MHK von Ribocil für jede Mutante im Vergleich zum Wildtyp-Stamm erneut bestimmen.

-

Genomsequenzierung: Extrahieren Sie die genomische DNA aus mehreren unabhängigen resistenten Mutanten und dem Wildtyp-Stamm. Führen Sie eine Gesamtgenomsequenzierung (Whole Genome Sequencing, WGS) durch.

-

Analyse: Vergleichen Sie die Genomsequenzen der Mutanten mit der des Wildtyps, um Mutationen (Einzelnukleotid-Polymorphismen, Insertionen, Deletionen) zu identifizieren. Mutationen, die in mehreren unabhängigen Mutanten im selben Gen oder in derselben regulatorischen Region auftreten, deuten auf das Ziel des Wirkstoffs hin. Bei Ribocil wurden alle kausalen Mutationen im FMN-Riboswitch vor dem ribB-Gen gefunden.[2][4]

Abbildung 2: Experimenteller Arbeitsablauf zur Aufklärung des Wirkmechanismus von Ribocil.

Schlussfolgerung

This compound hemmt die ribB-Genexpression durch einen präzisen und hochselektiven Mechanismus. Es fungiert als strukturelles Mimetikum des natürlichen Metaboliten FMN und kapert den endogenen regulatorischen Kreislauf des FMN-Riboswitch.[2] Durch die Stabilisierung der "OFF"-Konformation des Riboswitch unterdrückt this compound effektiv die Riboflavin-Biosynthese, was zur Hemmung des Bakterienwachstums führt.[8] Die Entdeckung und Charakterisierung von Ribocil unterstreichen das Potenzial von nicht-kodierenden RNA-Strukturen als Zielstrukturen für die Entwicklung neuartiger antibakterieller Wirkstoffe.[1][9] Die detaillierten mechanistischen Studien, einschließlich quantitativer Assays, Resistenzanalysen und Strukturbiologie, liefern eine solide Grundlage für die rationale Entwicklung weiterer, verbesserter RNA-gerichteter Therapeutika.

References

- 1. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FMN [riboswitch.ribocentre.org]

- 4. Riboswitches as Drug Targets for Antibiotics [mdpi.com]

- 5. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. rcsb.org [rcsb.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. semanticscholar.org [semanticscholar.org]

Co-Kristallstruktur von Ribocil mit dem FMN-Riboswitch: Ein technischer Leitfaden

Einführung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Co-Kristallstruktur des niedermolekularen Inhibitors Ribocil mit dem Flavinmononukleotid (FMN)-Riboswitch. Es ist wichtig zu beachten, dass der Begriff „Ribocil B“ in der ursprünglichen Anfrage wahrscheinlich auf einer Verwechslung mit „Ribociclib“ beruht, einem CDK4/6-Inhibitor, der in der Krebstherapie eingesetzt wird und dessen Wirkmechanismus nicht mit Riboswitches zusammenhängt.[1][2] Dieser Leitfaden konzentriert sich auf Ribocil , einen wirksamen und selektiven synthetischen Liganden, der den natürlichen FMN-Liganden nachahmt, um die riboswitch-vermittelte Genexpression zu unterdrücken.[3][4]

Riboswitches sind regulatorische RNA-Elemente, die sich typischerweise in den untranslated regions (UTRs) von messenger-RNA (mRNA) befinden und die Genexpression als Reaktion auf die Bindung spezifischer Metaboliten steuern.[5][6][7] Der FMN-Riboswitch, der häufig in Bakterien vorkommt, reguliert die Biosynthese von Riboflavin (Vitamin B2).[3] Die Bindung von FMN an den Riboswitch induziert eine Konformationsänderung, die zur transkriptionellen oder translationalen Regulation der nachgeschalteten Gene führt.[3][8] Ribocil ahmt diese Interaktion nach und hemmt dadurch das Bakterienwachstum, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antibiotika macht.[3][4][9]

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine Zusammenfassung der quantitativen Daten, detaillierte experimentelle Protokolle und Visualisierungen der relevanten Prozesse.

Datenpräsentation: Quantitative Analyse der Ribocil-FMN-Riboswitch-Interaktion

Die folgenden Tabellen fassen die quantitativen Daten aus kristallographischen und Bindungsstudien der Interaktion zwischen Ribocil-Analoga und dem FMN-Riboswitch zusammen.

Tabelle 1: Kristallographische Daten für den FMN-Riboswitch in Komplex mit Ribocil-Analoga

| PDB-ID | Ligand | Organismus | Auflösung (Å) | R-Wert (Arbeit) | R-Wert (frei) |

| 5KX9 | Ribocil | Fusobacterium nucleatum | 2.90 | 0.216 | 0.251 |

| 5C45 | Ribocil-B | Fusobacterium nucleatum | Nicht spezifiziert | Nicht spezifiziert | Nicht spezifiziert |

| 6DN1 | BRX1151 | Fusobacterium nucleatum | 3.03 | 0.223 | 0.242 |

Tabelle 2: Bindungsaffinitäten von FMN und Ribocil für den E. coli FMN-Riboswitch-Aptamer

| Aptamer | KD - FMN (nM) | KD - Ribocil (nM) |

| Wildtyp | ≤1.0 | ≤13.4 |

| C100U | ≤1.0 | ≤10.3 |

| C111U | ≤1.0 | ≤7.0 |

| C33U | 96.4 | ~2500 |

| G37U | 9.5 | 25.3 |

| G93U | >1000 | Nicht bestimmt |

| Δ94–102 | >1000 | Nicht bestimmt |

Anmerkung: Die Dissoziationskonstanten (KD) für Ribocil wurden mittels Kompetitions-Bindungsassays mit FMN bestimmt.[3]

Experimentelle Protokolle

Dieser Abschnitt beschreibt die wichtigsten experimentellen Methoden, die zur Bestimmung der Co-Kristallstruktur von Ribocil-Analoga mit dem FMN-Riboswitch verwendet werden.

1. RNA-Präparation für die Kristallisation

Das Protokoll zur Herstellung von Riboswitch-RNA für kristallographische Studien umfasst typischerweise die folgenden Schritte:[5][6][7]

-

Konstrukt-Design: Das Design von RNA-Konstrukten ist entscheidend für die erfolgreiche Kristallisation. Dies kann die Optimierung der Sequenz zur Verbesserung der Stabilität und Homogenität beinhalten.[5][8]

-

In-vitro-Transkription: Die RNA wird mittels In-vitro-Transkription aus einer DNA-Vorlage unter Verwendung von T7-RNA-Polymerase synthetisiert.

-

RNA-Reinigung: Die transkribierte RNA wird durch denaturierende Polyacrylamid-Gelelektrophorese (PAGE) gereinigt, um eine hohe Reinheit und Längenhomogenität zu gewährleisten.

-

RNA-Faltung: Die gereinigte RNA wird durch Erhitzen und anschließendes langsames Abkühlen in Gegenwart von Magnesiumchlorid gefaltet, um die korrekte dreidimensionale Struktur zu fördern.

2. Co-Kristallisation des Riboswitch-Liganden-Komplexes

Die Co-Kristallisation ist eine Standardmethode zur Gewinnung von Kristallen von RNA-Liganden-Komplexen:[5][6][13]

-

Komplexbildung: Die gefaltete RNA wird mit einem Überschuss des Liganden (z. B. Ribocil-D) inkubiert, um die Bildung des Komplexes zu sättigen.

-

Kristallisations-Screening: Die Co-Kristallisation wird typischerweise unter Verwendung der „Hanging-Drop“-Dampfdiffusionsmethode bei einer kontrollierten Temperatur durchgeführt. Eine Matrix verschiedener Kristallisationsbedingungen (pH-Wert, Fällungsmittel, Salze) wird gescreent, um anfängliche Kristalltreffer zu identifizieren.

-

Optimierung der Kristalle: Die anfänglichen Kristallisationsbedingungen werden weiter optimiert, indem die Konzentrationen der Komponenten fein abgestimmt werden, um große, gut geordnete Kristalle zu züchten, die für die Röntgenbeugung geeignet sind.

3. Röntgenkristallographische Strukturbestimmung

Die dreidimensionale Struktur des Komplexes wird mittels Röntgenkristallographie aufgeklärt:[13][14]

-

Datensammlung: Die Kristalle werden in einem Kryoschutzmittel eingefroren und Röntgenbeugungsdaten werden an einer Synchrotron-Strahlenquelle gesammelt.

-

Strukturlösung und -verfeinerung: Die Struktur wird mittels molekularem Ersatz gelöst, wobei eine bekannte Struktur als Startmodell verwendet wird.[14] Die Elektronendichtekarte wird verwendet, um das Modell des RNA-Liganden-Komplexes zu erstellen und zu verfeinern. Die endgültige Struktur wird anhand von Parametern wie R-Wert und R-frei validiert.

4. Isotherme Titrationskalorimetrie (ITC)

ITC wird verwendet, um die thermodynamischen Parameter der Bindungsinteraktion zwischen dem Riboswitch und dem Liganden zu quantifizieren.[15][16][17][18]

-

Probenvorbereitung: Gereinigte, gefaltete RNA wird in die Probenzelle eines ITC-Geräts geladen, und der Ligand wird in die Titrationsspritze geladen. Beide Lösungen müssen im selben Puffer vorliegen, um Verdünnungswärme-Artefakte zu minimieren.

-

Titrationsexperiment: Der Ligand wird in kleinen Aliquoten in die RNA-Lösung injiziert. Die bei jeder Injektion freigesetzte oder absorbierte Wärme wird gemessen.

-

Datenanalyse: Die resultierende Bindungsisotherme wird an ein geeignetes Bindungsmodell angepasst, um die Bindungsaffinität (KD), die Stöchiometrie (n) und die Enthalpieänderung (ΔH) der Interaktion zu bestimmen.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und den Wirkmechanismus.

Abbildung 1: Experimenteller Arbeitsablauf zur Bestimmung der Co-Kristallstruktur.

Abbildung 2: Wirkmechanismus des FMN-Riboswitch und Hemmung durch Ribocil.

Zusammenfassung und Ausblick

Die Aufklärung der Co-Kristallstruktur von Ribocil-Analoga mit dem FMN-Riboswitch liefert entscheidende Einblicke in die molekularen Grundlagen der Ligandenerkennung durch RNA.[3] Diese Studien zeigen, dass Ribocil, obwohl es strukturell von FMN verschieden ist, als hochselektiver Nachahmer fungiert, der in dieselbe Bindungstasche passt und wichtige Wasserstoffbrücken- und π-Stacking-Wechselwirkungen eingeht.[3][19] Die detaillierten Struktur- und Bindungsdaten sind von unschätzbarem Wert für strukturbasiertes Wirkstoffdesign und die Optimierung von Ribocil-Analoga mit verbesserter Wirksamkeit und pharmakokinetischen Eigenschaften.[14] Die fortgesetzte Untersuchung von Riboswitch-Liganden-Interaktionen birgt ein erhebliches Potenzial für die Entwicklung einer neuen Klasse von Antibiotika, die auf RNA-Ziele abzielen und so zur Bekämpfung der zunehmenden Bedrohung durch arzneimittelresistente Bakterien beitragen.[4][9]

References

- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and crystallization of riboswitch-ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Crystallization of Riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and crystallization of riboswitches - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. Structures of Large RNAs and RNA-Protein Complexes: Toward Structure Determination of Riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. X-Ray Crystallography to Study Conformational Changes in a TPP Riboswitch | Springer Nature Experiments [experiments.springernature.com]

- 14. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Ein technischer Leitfaden zur Rolle von Ribocil B bei der Hemmung der Riboflavin-Synthese

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung von Ribocil B, einem synthetischen Kleinmolekül, das als hochselektiver Inhibitor der bakteriellen Riboflavin-Biosynthese fungiert. Der Schwerpunkt liegt auf seinem Wirkmechanismus, der auf den Flavinmononukleotid (FMN)-Riboswitch abzielt, sowie auf den quantitativen Daten, die seine Aktivität charakterisieren, und den experimentellen Protokollen, die zu seiner Validierung verwendet werden.

Einleitung: Der Riboflavin-Biosyntheseweg und der FMN-Riboswitch

Die Riboflavin (Vitamin B2)-Biosynthese ist ein für das Überleben vieler Bakterien essentieller Stoffwechselweg, da Riboflavin der Vorläufer der lebenswichtigen Kofaktoren Flavinmononukleotid (FMN) und Flavin-Adenin-Dinukleotid (FAD) ist.[1] Diese Kofaktoren sind für eine Vielzahl von Redoxreaktionen im zellulären Stoffwechsel unerlässlich. Im Gegensatz zu Bakterien können Menschen Riboflavin nicht de novo synthetisieren und sind auf die Aufnahme über die Nahrung angewiesen. Dies macht den Riboflavin-Biosyntheseweg zu einem attraktiven Ziel für die Entwicklung von Antibiotika.

Die Expression der Gene in diesem Weg, insbesondere des ribB-Gens (das für die 3,4-Dihydroxy-2-butanon-4-phosphat-Synthase kodiert), wird in vielen Bakterien durch einen FMN-Riboswitch reguliert.[1][2] Riboswitches sind strukturierte, nicht-kodierende RNA-Elemente, die typischerweise in der 5'-untranslatierten Region (5'-UTR) von mRNAs liegen und durch die direkte Bindung eines spezifischen Liganden die Genexpression steuern.[3] Der FMN-Riboswitch fungiert als Sensor für die intrazelluläre FMN-Konzentration und reguliert so die Riboflavin-Produktion über eine negative Rückkopplungsschleife.

Ribocil wurde durch ein phänotypisches Screening als potenter Inhibitor dieses Weges identifiziert.[1][4] Es wurde festgestellt, dass Ribocil ein razemisches Gemisch aus zwei Enantiomeren ist: Ribocil A (R-Enantiomer) und this compound (S-Enantiomer).[1][5] Nachfolgende Studien zeigten, dass die biologische Aktivität fast ausschließlich auf this compound zurückzuführen ist.[1][4]

Wirkmechanismus von this compound

This compound fungiert als strukturell verschiedenes synthetisches Mimetikum des natürlichen Liganden FMN.[1][3] Sein Wirkmechanismus ist direkt mit seiner Fähigkeit verbunden, an die Aptamer-Domäne des FMN-Riboswitch zu binden und dessen regulatorische Funktion zu kapern.

-

Regulation durch den FMN-Riboswitch: Der FMN-Riboswitch existiert in zwei Hauptkonformationen:

-

"ON"-Zustand (niedrige FMN-Konzentration): In Abwesenheit oder bei niedrigen Konzentrationen von FMN nimmt der Riboswitch eine Konformation ein, die die Bildung einer Anti-Terminator- oder Anti-Sequestrier-Struktur ermöglicht. Dies erlaubt der RNA-Polymerase, die Transkription des nachgeschalteten ribB-Gens fortzusetzen, und ermöglicht dem Ribosom, an die Shine-Dalgarno-Sequenz zu binden, was zu einer effizienten Genexpression führt.[1][5]

-

"OFF"-Zustand (hohe FMN-Konzentration): Wenn FMN an die Aptamer-Domäne bindet, induziert dies eine Konformationsänderung. Diese Änderung stabilisiert eine Terminator-Haarnadelstruktur oder eine Sequestrier-Schleife, die die Shine-Dalgarno-Sequenz maskiert.[1][2] Dies führt zu einem vorzeitigen Abbruch der Transkription oder zur Hemmung der Translationsinitiation, wodurch die Expression des ribB-Gens und damit die Riboflavin-Synthese abgeschaltet wird.[1][6]

-

-

Intervention durch this compound: this compound bindet kompetitiv an dieselbe Tasche in der Aptamer-Domäne des Riboswitch wie der natürliche Ligand FMN.[7] Obwohl es strukturell nicht mit FMN verwandt ist, ahmt seine Bindung die Wirkung von FMN nach und schaltet den Riboswitch in den "OFF"-Zustand.[1][6] Dies unterdrückt die Expression von ribB, was zu einer Verarmung der Zelle an Riboflavin, FMN und FAD führt und letztendlich das Bakterienwachstum hemmt.[4][7] Die wachstumshemmende Wirkung von Ribocil kann durch die Zugabe von exogenem Riboflavin zur Kultur aufgehoben werden, was den Wirkmechanismus bestätigt.[4]

Abbildung 1: Hemmung der Riboflavin-Synthese durch this compound.

Quantitative Daten zur Aktivität von this compound

Die Wirksamkeit von this compound und seinen Analoga wurde durch verschiedene biophysikalische und zellbasierte Assays quantifiziert. Die Daten unterstreichen die hohe Affinität und Selektivität von this compound für den FMN-Riboswitch, insbesondere im Vergleich zu seinem R-Enantiomer, Ribocil A.

| Parameter | Molekül | Wert | Spezies/System | Anmerkung | Referenz |

| Dissoziationskonstante (KD) | This compound (S-Isomer) | 6.6 nM | E. coli FMN-Riboswitch | Hohe Bindungsaffinität. | [4] |

| Ribocil A (R-Isomer) | > 10,000 nM | E. coli FMN-Riboswitch | Zeigt die für die Bindung kritische Stereochemie. | [1][4] | |

| FMN | < 5 nM | FMN-Riboswitch | Natürlicher Ligand mit sehr hoher Affinität. | [8] | |

| Halbmaximale Wirkkonzentration (EC50) | Ribocil | 0.3 µM | E. coli Reportergen-Assay | Effektive Hemmung der Riboswitch-vermittelten Genexpression. | [1][7] |

| Minimale Hemmkonzentration (MIC) | Ribocil C | 0.5 mg/mL | Methicillin-resistenter S. aureus (MRSA) | Aktivität gegen Gram-positive Bakterien. | [4] |

| Ribocil C-PA | 4 µg/mL | E. coli, K. pneumoniae | Verbessertes Analogon mit Aktivität gegen Gram-negative Bakterien. | [8] |

Tabelle 1: Zusammenfassung der quantitativen Daten für this compound und verwandte Verbindungen.

Eine energetische Analyse der Bindung ergab einen Unterschied in der freien Bindungsenergie von über 5 kcal/mol zwischen this compound und Ribocil A, was die experimentell beobachtete hohe Stereoselektivität erklärt.[5][9]

Detaillierte experimentelle Protokolle

Die Charakterisierung von this compound umfasste eine Reihe von Schlüssel-Experimenten, deren Methodik im Folgenden beschrieben wird.

Abbildung 2: Experimenteller Workflow zur Charakterisierung von this compound.

4.1. Phänotypisches Screening zur Identifizierung von Inhibitoren

-

Ziel: Identifizierung von Verbindungen, die den Riboflavin-Biosyntheseweg hemmen.

-

Protokoll:

-

Es wird ein E. coli-Stamm verwendet, der Defekte im Lipopolysaccharid (LPS) und im Efflux aufweist (z. B. MB5746), um die Permeabilität für Kleinmoleküle zu erhöhen.[4]

-

Die Zellen werden auf Agarplatten oder in Flüssigkultur in einem definierten Medium kultiviert, das für das Wachstum auf die de-novo-Synthese von Riboflavin angewiesen ist.

-

Eine Bibliothek von Kleinmolekülen wird gegen die Bakterien gescreent, um Verbindungen zu identifizieren, die das Wachstum hemmen.

-

Zur Validierung der Zielspezifität werden die "Hits" erneut in Gegenwart von exogen zugeführtem Riboflavin getestet. Verbindungen, deren hemmende Wirkung durch Riboflavin aufgehoben wird, sind wahrscheinliche Inhibitoren des Riboflavin-Weges. Ribocil wurde durch diesen Ansatz identifiziert.[4]

-

4.2. In-vitro-Bindungsassay (Fluoreszenz-Kompetition)

-

Ziel: Bestimmung der Bindungsaffinität (KD) von this compound an das FMN-Riboswitch-Aptamer.

-

Protokoll:

-

Das RNA-Aptamer des E. coli FMN-Riboswitch wird durch In-vitro-Transkription synthetisiert und aufgereinigt.

-

Das Assay nutzt die Eigenschaft von FMN, bei Bindung an das RNA-Aptamer eine Löschung seiner intrinsischen Fluoreszenz zu zeigen.

-

Eine feste Konzentration des RNA-Aptamers und von FMN wird inkubiert, was zu einem niedrigen Fluoreszenzsignal führt.

-

Anschließend werden steigende Konzentrationen von this compound (dem nicht-fluoreszierenden Kompetitor) zugegeben.

-

Wenn this compound FMN aus der Bindungstasche verdrängt, wird die Fluoreszenzlöschung aufgehoben, und das Signal steigt.

-

Die Daten werden an eine kompetitive Bindungsgleichung angepasst, um die KD für this compound zu berechnen.[10]

-

4.3. Reportergen-Expressionsassay

-

Ziel: Messung der zellulären Aktivität von this compound bei der Unterdrückung der Riboswitch-vermittelten Genexpression (EC50).

-

Protokoll:

-

Ein Reporterplasmid wird konstruiert, bei dem der FMN-Riboswitch und seine Expressionsplattform vor ein Reportergen wie das Grün fluoreszierende Protein (GFP) kloniert werden.

-

Dieses Plasmid wird in E. coli transformiert.

-

Die Zellen werden mit einer Reihe von Konzentrationen von this compound inkubiert.

-

Nach einer definierten Inkubationszeit wird die GFP-Expression mittels Fluoreszenzmessung quantifiziert.

-

Die EC50 wird als die Konzentration von this compound bestimmt, die eine 50%ige Reduktion des Reportergensignals bewirkt.[1][7]

-

4.4. Röntgenkristallographie

-

Ziel: Aufklärung der dreidimensionalen Struktur von Ribocil im Komplex mit dem FMN-Riboswitch-Aptamer.

-

Protokoll:

-

Das FMN-Riboswitch-Aptamer (z. B. aus Fusobacterium nucleatum) wird in großen Mengen hergestellt und aufgereinigt.[11]

-

Das RNA-Aptamer wird mit einem Überschuss eines Ribocil-Analogons (z. B. Ribocil-D) inkubiert.[1]

-

Der Komplex wird durch Hängende-Tropfen-Dampfdiffusion kristallisiert, wobei verschiedene Puffer- und Fällungsbedingungen gescreent werden.

-

Geeignete Kristalle werden mit Röntgenstrahlen beschossen, und die Beugungsdaten werden gesammelt.

-

Die Struktur wird durch molekularen Ersatz gelöst und verfeinert, um die genauen atomaren Wechselwirkungen zwischen der Verbindung und der RNA aufzuklären.[1][11] Die Struktur zeigte, dass Ribocil eine U-förmige Konformation in der Bindungstasche einnimmt und wichtige Pi-Stapel- und Wasserstoffbrückenbindungen ausbildet.[1][11]

-

Abbildung 3: Konformationszustände des FMN-Riboswitch.

Schlussfolgerung und Ausblick

This compound ist ein wegweisendes Beispiel für die erfolgreiche Entwicklung eines synthetischen, nicht-substratähnlichen Kleinmoleküls, das gezielt eine regulatorische RNA-Struktur, den FMN-Riboswitch, hemmt.[1][3] Die hohe Selektivität für das S-Enantiomer und die spezifische Bindung an die FMN-Bindungstasche unterstreichen das Potenzial von Riboswitches als Zielstrukturen für neue Antibiotika.[1][4] Die detaillierte Charakterisierung von this compound, von der Entdeckung über biophysikalische Messungen bis hin zur Strukturbiologie, liefert eine robuste Grundlage für das strukturbasierte Design weiterentwickelter Analoga wie Ribocil C und Ribocil C-PA, die eine verbesserte Wirksamkeit, insbesondere gegen gramnegative Krankheitserreger, aufweisen.[4][8] Die Forschung an Ribocil und seinen Derivaten verdeutlicht, dass nicht-kodierende RNAs eine breiter zugängliche Klasse von Zielmolekülen für synthetische Inhibitoren darstellen als bisher angenommen.[3]

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the biosynthesis of riboflavin in the recombinant Escherichia coli BL21 strain by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. imca.aps.anl.gov [imca.aps.anl.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Fehlerbehebung & Optimierung

Technisches Support-Center: Mechanismen der Ribociclib-Resistenz

Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die auf Resistenzmechanismen gegen Ribociclib (einen CDK4/6-Inhibitor) stoßen. Es bietet Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs), detaillierte Versuchsprotokolle und Visualisierungen von Signalwegen, um bei der Untersuchung und Überwindung von Resistenzen zu helfen.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

F1: Meine mit Ribociclib behandelten Brustkrebs-Zelllinien zeigen nach anfänglichem Ansprechen wieder Proliferation. Was sind die wahrscheinlichsten Resistenzmechanismen?

A1: Erworbene Resistenz gegen Ribociclib ist ein häufiges Phänomen. Die wahrscheinlichsten Mechanismen lassen sich in zwei Hauptkategorien einteilen:

-

Veränderungen der Zellzyklusmaschinerie: Dies sind die direktesten Wege, um die durch Ribociclib induzierte G1-Arretierung zu umgehen. Suchen Sie nach:

-

Verlust des Retinoblastom-Proteins (RB1): RB1 ist das primäre Ziel des Cyclin D-CDK4/6-Komplexes. Sein Verlust macht die Zelle unabhängig von der CDK4/6-Aktivität für den G1/S-Übergang.[1][2][3][4][5] Dies ist einer der am häufigsten beobachteten Resistenzmechanismen.[1][3]

-

Amplifikation von Cyclin E1 (CCNE1): Eine Überexpression von Cyclin E1 führt zur Aktivierung von CDK2, das RB1 unabhängig von CDK4/6 phosphorylieren und den Zellzyklus vorantreiben kann.[1][3][4][6]

-

Amplifikation oder Überexpression von CDK6: Erhöhte CDK6-Spiegel können die hemmende Wirkung von Ribociclib überwinden.[2][4][6]

-

-

Aktivierung von Bypass-Signalwegen: Zellen können alternative Signalwege hochregulieren, um das Überleben und die Proliferation zu fördern:

-

PI3K/AKT/mTOR-Weg: Mutationen im PIK3CA-Gen oder der Verlust des Tumorsuppressors PTEN können diesen Weg aktivieren, was die Cyclin-D1-Expression fördert und die Abhängigkeit von der Östrogenrezeptor (ER)-Signalgebung verringert.[1][2][7][8]

-

RAS/MEK/ERK-Weg: Eine Aktivierung dieses Weges kann ebenfalls die Zellproliferation unabhängig von der CDK4/6-Hemmung vorantreiben.[2][9]

-

FGFR-Signalisierung: Eine Amplifikation oder Überexpression des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR), insbesondere FGFR1, wurde mit einer Resistenz gegen Ribociclib in Verbindung gebracht.[1][2][10]

-

F2: Wie kann ich in meinen resistenten Zelllinien auf einen RB1-Verlust testen?

A2: Um einen RB1-Verlust zu bestätigen, wird ein mehrstufiger Ansatz empfohlen:

-

Western Blot: Analysieren Sie die Proteinexpression von RB1. Vergleichen Sie die RB1-Spiegel in Ihren resistenten Klonen mit denen der parentalen, sensitiven Zelllinie. Ein signifikanter Rückgang oder das Fehlen des Proteins deutet auf einen Verlust hin. Führen Sie auch eine Analyse der phosphorylierten Form von RB1 (p-RB1) durch, um die funktionelle Inaktivierung zu beurteilen.

-

Quantitative PCR (qPCR): Messen Sie die RB1-mRNA-Spiegel. Dies kann helfen zu unterscheiden, ob der Verlust auf transkriptioneller Ebene (z. B. durch epigenetisches Silencing) oder auf post-transkriptioneller Ebene erfolgt.

-

Genomsequenzierung: Führen Sie eine Sequenzierung des RB1-Gens durch, um nach inaktivierenden Mutationen (z. B. Frameshift- oder Nonsense-Mutationen) zu suchen, die zu einem nicht-funktionalen Protein führen könnten.[3][11]

F3: Ich beobachte in meinen resistenten Zellen keine Veränderungen bei RB1 oder CCNE1. Welche anderen, weniger verbreiteten Mechanismen sollte ich untersuchen?

A3: Wenn die üblichen Verdächtigen ausgeschlossen sind, sollten Sie die folgenden Mechanismen in Betracht ziehen:

-

Verlust von FAT1: Der Verlust des Tumorsuppressors FAT1 kann über die Aktivierung des Hippo-Signalwegs zu einer erhöhten CDK6-Expression führen.[3][10][12][13][14]

-

Überexpression von c-Myc: Eine erhöhte Expression des Transkriptionsfaktors c-Myc wurde mit einer Resistenz gegen CDK4/6-Inhibitoren in Verbindung gebracht.[1][15]

-

Aktivierung der Androgenrezeptor (AR)-Signalisierung: In ER-positiven Zellen kann ein Wechsel von der ER- zur AR-abhängigen Signalisierung die Proliferation fördern und die Wirksamkeit von Ribociclib verringern.[15]

-

Hochregulierung von PDK1: Die 3-Phosphoinositid-abhängige Proteinkinase 1 (PDK1) wurde als wichtiger Modulator der Empfindlichkeit gegenüber Ribociclib identifiziert.[3][10][16]

F4: Meine Experimente deuten auf eine Aktivierung des PI3K/AKT-Signalwegs als Resistenzmechanismus hin. Wie kann ich dies therapeutisch angehen?

A4: Die Aktivierung des PI3K/AKT-Signalwegs ist ein häufiger Resistenzmechanismus.[1][2][7][8] Wenn Sie dies durch Western Blotting (Erhöhung von p-AKT, p-mTOR) oder Sequenzierung (PIK3CA-Mutationen) bestätigt haben, sollten Sie eine Kombinationstherapie in Betracht ziehen. Die duale Hemmung von CDK4/6 und dem PI3K-Signalweg hat sich als vielversprechend erwiesen, um die Resistenz zu überwinden.[1][6] Wirkstoffe wie Alpelisib, ein PI3K-Inhibitor, können in Kombination mit Ribociclib in Ihren präklinischen Modellen getestet werden.[6]

Quantitative Daten zu Resistenzmechanismen

Die Prävalenz von Resistenzmechanismen kann je nach Tumortyp und Behandlungshistorie variieren. Die folgende Tabelle fasst die Häufigkeiten wichtiger genomischer Veränderungen zusammen, die in klinischen Studien bei Patientinnen mit fortgeschrittenem HR+/HER2- Brustkrebs, die mit CDK4/6-Inhibitoren behandelt wurden, beobachtet wurden.

| Genomische Veränderung | Prävalenz bei Progression (ca.) | Klinische Studie(n) / Referenz |

| RB1-Verlust/Mutation | 4.7% - 5% | PALOMA-3, MONALEESA[3][5][11] |

| CCNE1-Amplifikation | Variabel, aber mit schlechterer Prognose assoziiert | NeoPalAna, PALOMA-3[1] |

| FGFR1-Amplifikation | Assoziiert mit kürzerem PFS | MONALEESA-2[1][2] |

| FAT1-Funktionsverlustmutation | ~6% bei metastasiertem Brustkrebs | Genomische Analyse[14] |

| MYC-Amplifikation/Mutation | 5% (Abemaciclib + ET) | MONARCH-3[1] |

Detaillierte Versuchsprotokolle

Protokoll 1: Western Blot zur Analyse der Proteinexpression (RB1, p-RB1, Cyclin E1, CDK6)

-

Zelllyse:

-

Ernten Sie sensitive und resistente Zellen durch Trypsinisierung und waschen Sie sie mit eiskaltem PBS.

-

Lysieren Sie das Zellpellet in RIPA-Puffer, ergänzt mit Protease- und Phosphatase-Inhibitoren.

-

Inkubieren Sie 30 Minuten lang auf Eis und zentrifugieren Sie dann bei 14.000 x g für 15 Minuten bei 4°C.

-

Sammeln Sie den Überstand (Proteinextrakt).

-

-

Proteinkonzentrationsbestimmung:

-

Bestimmen Sie die Proteinkonzentration mit einem BCA- oder Bradford-Assay.

-

-

Probenvorbereitung und SDS-PAGE:

-

Mischen Sie 20-30 µg Protein mit Laemmli-Probenpuffer und erhitzen Sie es 5 Minuten lang bei 95°C.

-

Laden Sie die Proben auf ein 4-12%iges Bis-Tris-Polyacrylamidgel.

-

Führen Sie die Elektrophorese durch, bis der Farbstoff den Boden des Gels erreicht.

-

-

Proteintransfer:

-

Übertragen Sie die Proteine auf eine PVDF- oder Nitrozellulosemembran.

-

-

Immunoblotting:

-

Blockieren Sie die Membran 1 Stunde lang bei Raumtemperatur in 5%iger fettfreier Trockenmilch oder BSA in TBST.

-

Inkubieren Sie die Membran über Nacht bei 4°C mit primären Antikörpern (z. B. Anti-RB1, Anti-p-RB1 (Ser807/811), Anti-Cyclin E1, Anti-CDK6) in der empfohlenen Verdünnung.

-

Waschen Sie die Membran 3x für 10 Minuten in TBST.

-

Inkubieren Sie 1 Stunde lang bei Raumtemperatur mit einem HRP-konjugierten sekundären Antikörper.

-

Waschen Sie die Membran erneut 3x für 10 Minuten in TBST.

-

-

Detektion:

-

Visualisieren Sie die Proteinbanden mit einem Chemilumineszenz-Substrat (ECL) und einem Bildgebungssystem. Normalisieren Sie die Ergebnisse auf ein Loading Control wie β-Actin oder GAPDH.

-

Protokoll 2: Zellviabilitätsassay (MTS) zur Bestimmung der IC50

-

Zellaussaat:

-

Säen Sie Zellen (sensitive und resistente) in 96-Well-Platten mit einer Dichte von 3.000-5.000 Zellen/Well aus. Lassen Sie die Zellen über Nacht anhaften.

-

-

Wirkstoffbehandlung:

-

Bereiten Sie eine serielle Verdünnung von Ribociclib in Zellkulturmedium vor.

-

Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium mit den entsprechenden Ribociclib-Konzentrationen (und einer Vehikelkontrolle) hinzu.

-

-

Inkubation:

-

Inkubieren Sie die Platten für 72-96 Stunden bei 37°C und 5% CO2.

-

-

MTS-Reagenz-Zugabe:

-

Fügen Sie 20 µL MTS-Reagenz (z. B. CellTiter 96® AQueous One Solution) zu jedem Well hinzu.

-

Inkubieren Sie 1-3 Stunden bei 37°C, bis sich eine Farbreaktion entwickelt.

-

-

Messung:

-

Messen Sie die Absorption bei 490 nm mit einem Plattenlesegerät.

-

-

Datenanalyse:

-

Normalisieren Sie die Absorptionswerte auf die Vehikelkontrolle.

-

Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC50-Wert (die Konzentration, bei der 50% des Zellwachstums gehemmt werden) mit einer geeigneten Software (z. B. GraphPad Prism).

-

Visualisierungen von Signalwegen und Arbeitsabläufen

Diagramm 1: Kanonischer CDK4/6-RB-Signalweg und Ribociclib-Wirkung

Abbildung 1: Ribociclib hemmt CDK4/6 und verhindert die RB1-Phosphorylierung.

Diagramm 2: Bypass-Mechanismus durch Cyclin E-CDK2-Aktivierung

Abbildung 2: CCNE1-Amplifikation umgeht die Ribociclib-Blockade.

Diagramm 3: Bypass-Mechanismus durch PI3K/AKT/mTOR-Aktivierung

Abbildung 3: PI3K-Weg-Aktivierung fördert Proliferation trotz CDK4/6-Hemmung.

Diagramm 4: Allgemeiner Arbeitsablauf zur Untersuchung von Ribociclib-Resistenz

Abbildung 4: Experimenteller Arbeitsablauf zur Identifizierung von Resistenzmechanismen.

References

- 1. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of bypass kinase pathways on acquired CDK4/6 inhibitor resistance. - ASCO [asco.org]

- 10. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. Loss of the FAT1 Tumor Suppressor Promotes Resistance to CDK4/6 Inhibitors via the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Loss of the FAT1 tumor suppressor promotes resistance to CDK4/6 inhibitors via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technisches Support-Center: Optimierung der antibakteriellen Aktivität von Ribocil B